molecular formula C8H8O5 B1347140 Dimethyl furan-2,5-dicarboxylate CAS No. 4282-32-0

Dimethyl furan-2,5-dicarboxylate

Cat. No.: B1347140
CAS No.: 4282-32-0
M. Wt: 184.15 g/mol
InChI Key: UWQOPFRNDNVUOA-UHFFFAOYSA-N
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Description

Dimethyl furan-2,5-dicarboxylate is an organic compound derived from furan, a heterocyclic aromatic compound. It is a diester of furan-2,5-dicarboxylic acid and is known for its potential applications in the production of bio-based polymers. This compound is gaining attention due to its role in creating sustainable and environmentally friendly materials.

Mechanism of Action

Dimethyl furan-2,5-dicarboxylate (DMFDC)

is a structural analog of diacids . It’s a bio-based monomer used in the synthesis of polyamides . Here’s an overview of its mechanism of action:

Biochemical Analysis

Biochemical Properties

Dimethyl furan-2,5-dicarboxylate plays a crucial role in various biochemical reactions. It interacts with enzymes such as esterases and hydrolases, which catalyze the hydrolysis of ester bonds. These interactions are essential for the breakdown and utilization of this compound in metabolic pathways. Additionally, it can interact with proteins and other biomolecules, influencing their structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, this compound can impact cellular metabolism by altering the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and context. For example, it may inhibit certain hydrolases, preventing the breakdown of ester bonds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases and hydrolases, which catalyze its breakdown into smaller metabolites. These metabolites can then enter various metabolic pathways, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways highlights its importance in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments. Understanding the transport and distribution of this compound is crucial for elucidating its cellular effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. The subcellular localization of this compound is essential for understanding its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl furan-2,5-dicarboxylate is typically synthesized through the esterification of furan-2,5-dicarboxylic acid with methanol. This reaction is often catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The crude product is often purified through crystallization and vacuum distillation .

Chemical Reactions Analysis

Types of Reactions: Dimethyl furan-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Dimethyl tetrahydrofuran-2,5-dicarboxylate.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

Dimethyl furan-2,5-dicarboxylate has several applications in scientific research:

Comparison with Similar Compounds

Dimethyl furan-2,5-dicarboxylate can be compared with other similar compounds such as:

    Dimethyl terephthalate: Both are diesters used in polymer production, but this compound is derived from renewable resources, making it more sustainable.

    Dimethyl isophthalate: Similar in structure but differs in the position of the ester groups, affecting the properties of the resulting polymers.

    Dimethyl succinate: Another diester used in polymer synthesis, but with a different backbone structure, leading to different polymer properties.

Uniqueness: this compound stands out due to its bio-based origin and its potential to replace petroleum-derived monomers in the production of sustainable polymers .

Properties

IUPAC Name

dimethyl furan-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQOPFRNDNVUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307531
Record name dimethyl furan-2,5-dicarboxylate
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Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-32-0
Record name 2,5-Dimethyl 2,5-furandicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4282-32-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 191940
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Record name 4282-32-0
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Record name dimethyl furan-2,5-dicarboxylate
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Record name dimethyl furan-2,5-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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